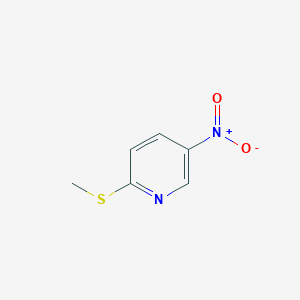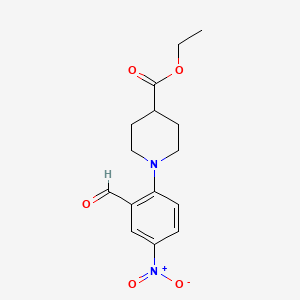![molecular formula C16H16O4 B1598491 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-89-7](/img/structure/B1598491.png)
3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde
Übersicht
Beschreibung
“3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 667412-89-7. It has a molecular weight of 272.3 and its IUPAC name is the same as the common name . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde” is1S/C16H16O4/c1-18-14-7-3-5-12(9-14)11-20-16-13(10-17)6-4-8-15(16)19-2/h3-10H,11H2,1-2H3 . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them. Physical And Chemical Properties Analysis
“3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde” is a liquid at room temperature . It has a molecular weight of 272.3 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
1. Environmental Applications
3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde, and similar aromatic aldehydes, have been identified as significant in environmental applications, particularly in the treatment of organic pollutants. Enzymatic approaches have shown promise in degrading or transforming recalcitrant compounds, often found in industrial wastewater. Redox mediators, like 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde, play a crucial role in enhancing the substrate range and efficiency of degradation processes. These mediators work in tandem with enzymes like laccases and peroxidases to degrade pollutants, even when they are present in very low concentrations. This enzymatic treatment holds potential for large-scale application, especially with the advent of technology utilizing immobilized enzymes for wastewater treatment (Husain, 2007).
2. Industrial Applications
In the industrial sector, compounds similar to 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde, like vanillin and syringaldehyde, have been subjected to catalytic oxidation processes. These processes, primarily focused on lignins, aim to yield aromatic aldehydes with high selectivity and yield. Understanding the factors influencing these reactions, like the nature of the lignin and oxidant, temperature, and mass transfer, can significantly optimize the production process. However, challenges like the high consumption of oxygen and alkali during these reactions are yet to be resolved. Despite these challenges, catalytic oxidation of lignins into aromatic aldehydes like 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde shows promising prospects for the future, especially in achieving single-stage oxidative processing of wood into aromatic aldehydes and cellulose (Tarabanko & Tarabanko, 2017).
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Given its structural similarity to other benzaldehyde derivatives, it may interact with proteins or enzymes in the body, leading to changes in their function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde are not well-documented. As a small molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution within the body, metabolism, and excretion are areas for future research .
Result of Action
The molecular and cellular effects of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde’s action are currently unknown. Given its structural features, it may have potential antioxidant, anti-inflammatory, or antimicrobial effects, but these hypotheses require experimental validation .
Eigenschaften
IUPAC Name |
3-methoxy-2-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-3-5-12(9-14)11-20-16-13(10-17)6-4-8-15(16)19-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLCAUQOROJRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C=CC=C2OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395773 | |
| Record name | 3-methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde | |
CAS RN |
667412-89-7 | |
| Record name | 3-methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1598411.png)




![1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598418.png)



![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)


